molecular formula C40H47N4O9P B10857624 DMTr-LNA-U-3-CED-Phosphora

DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B10857624
M. Wt: 758.8 g/mol
InChI Key: ROCIJWWVBQZMMI-ZQXXGORGSA-N
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Description

DMTr-LNA-U-3-CED-Phosphora, also known as (1R,3R,4R,7S)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite, is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of Locked Nucleic Acid (LNA) oligonucleotide synthesis, which involves the incorporation of a ribonucleoside linked by a methylene unit between the 2’-oxygen and 4’-carbon atoms, mirroring DNA polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMTr-LNA-U-3-CED-Phosphora involves multiple steps, starting with the preparation of the core nucleoside structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: DMTr-LNA-U-3-CED-Phosphora undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DMTr-LNA-U-3-CED-Phosphora has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.

    Biology: It is employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.

    Medicine: It is used in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

    Industry: It is utilized in the production of diagnostic probes and biosensors .

Mechanism of Action

The mechanism of action of DMTr-LNA-U-3-CED-Phosphora involves its incorporation into oligonucleotides, which enhances their binding affinity and stability. The locked nucleic acid (LNA) structure increases the thermal stability of the oligonucleotide duplexes, making them more resistant to enzymatic degradation. This results in improved efficacy in gene silencing and other therapeutic applications .

Comparison with Similar Compounds

  • DMTr-LNA-G-3-CED-Phosphoramidite
  • DMTr-LNA-A-3-CED-Phosphoramidite
  • DMTr-LNA-C-3-CED-Phosphoramidite

Comparison: DMTr-LNA-U-3-CED-Phosphora is unique due to its uridine base, which provides specific binding properties and stability. Compared to other LNA phosphoramidites, it offers distinct advantages in terms of binding affinity and resistance to nucleases .

Properties

Molecular Formula

C40H47N4O9P

Molecular Weight

758.8 g/mol

IUPAC Name

3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1

InChI Key

ROCIJWWVBQZMMI-ZQXXGORGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O

Origin of Product

United States

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